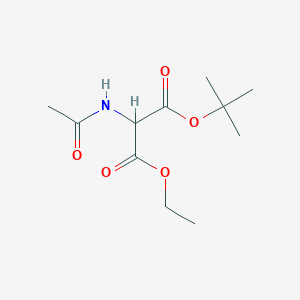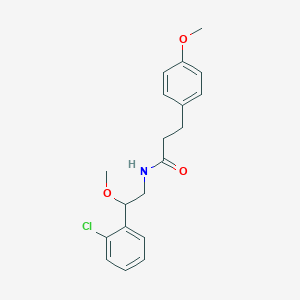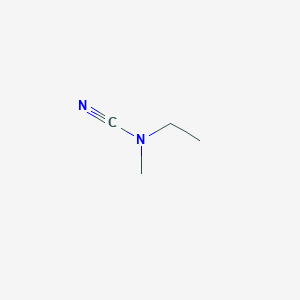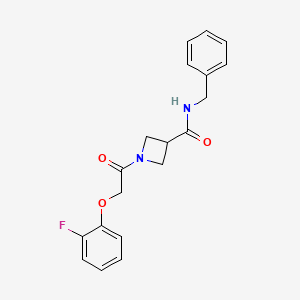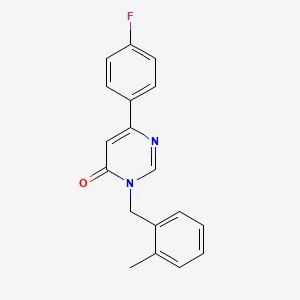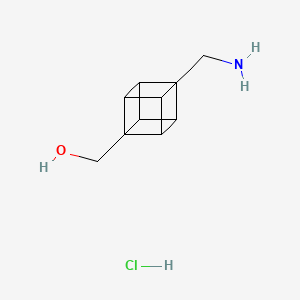
((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride, also known as AMCA, is a chemical compound that has been studied extensively for its potential use in scientific research.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Studies have explored the synthesis of various cubane moieties and related structures. For example, a nonanuclear Ni(II) cluster was synthesized from a pyridyl-alcohol ligand, showcasing the potential of cubane-like structures in complex coordination chemistry (Massard, Rogez, & Braunstein, 2014).
Cubane-like Tetranuclear Cu(II) Complexes : Research has been conducted on the crystal structure and magnetic properties of Cu(II) complexes with a Cu4O4 cubane core. These studies are significant for understanding the magnetic and structural characteristics of cubane-type complexes (Sagar et al., 2017).
Magnetic and Catalytic Properties
- Magnetic Interactions in Cubane Complexes : Various studies have investigated the magnetic properties of cubane complexes, which are essential for applications in magnetic materials and molecular magnetism. For instance, Ni4O4 cubane complexes display dominant ferromagnetic interactions (Yang et al., 2014).
Biological and Chemical Applications
Phenoxazinone Synthase Activity : Research on Cu(II) complexes with a cubane core has also explored their phenoxazinone synthase-like activity, highlighting potential applications in enzymatic processes and catalysis (Sagar et al., 2017).
Complex Formation and Properties : The formation of complexes with cubane and other related structures, as well as their properties, are key areas of interest. For example, a study on the synthesis, crystal structure, and magnetic properties of linear and cubane-type tetranuclear Cu(II) complexes provides insights into the relationship between structure and magnetic behavior (Emami et al., 2017).
Ligand Transformation and Coordination : The transformation of ligands in the presence of metal ions and their subsequent coordination in cubane-like structures are significant for understanding the chemical behavior and potential applications of these complexes (Zhang et al., 2019).
properties
IUPAC Name |
[4-(aminomethyl)cuban-1-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12;/h3-8,12H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOIQFTSUZWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide](/img/structure/B2834778.png)
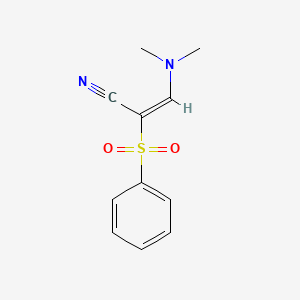

![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)
![Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2834782.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)
![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)
